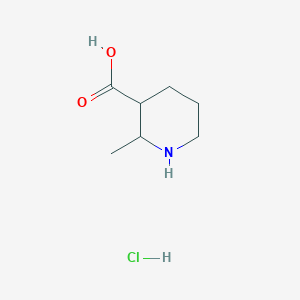

2-Methylpiperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNYEWGRLZUUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695968 | |

| Record name | 2-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-26-5 | |

| Record name | 3-Piperidinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Methylpiperidine-3-carboxylic acid hydrochloride" chemical properties

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

2-Methylpiperidine-3-carboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid derivative structurally related to pipecolic acid (piperidine-2-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid). Its rigid piperidine ring, combined with the steric influence of the C2-methyl group, makes it a critical scaffold in peptidomimetics . By restricting conformational freedom, it serves as a proline surrogate, stabilizing specific secondary structures (e.g.,

Chemical Identity & Stereochemical Landscape

The biological utility of this molecule is dictated by its stereochemistry. The presence of two chiral centers (C2 and C3) generates four possible stereoisomers.

Nomenclature and Identifiers[1]

-

IUPAC Name: this compound

-

Common Name: 2-Methylnipecotic acid hydrochloride

-

Molecular Formula:

-

Molecular Weight: 179.65 g/mol (Salt form); 143.19 g/mol (Free base)

-

CAS Number (Generic): 42462-16-2 (often refers to free base or unspecified stereochemistry; specific isomers have unique CAS RNs).

Stereochemical Configurations

The relative orientation of the methyl group at C2 and the carboxylic acid at C3 defines the "cis" or "trans" relationship, which significantly alters the ring pucker (chair conformation) and biological binding.

| Configuration | Description | Conformational Implication |

| Cis (2R,3S / 2S,3R) | Substituents on the same side. | The bulky groups often force the ring into a specific chair form to minimize 1,3-diaxial interactions. Often the kinetic product of hydrogenation. |

| Trans (2R,3R / 2S,3S) | Substituents on opposite sides. | Thermodynamically more stable in certain solvent systems; allows for different vector projection of the carboxylate. |

Technical Note: In drug design, the cis-isomer is frequently preferred for mimicking the "kink" of a proline residue in peptide chains, whereas the trans-isomer provides an extended topology.

Physicochemical Properties[1][2][3][4][5][6]

The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidation susceptibility of the free amine.

| Property | Value / Characteristic | Technical Context |

| Physical State | White to off-white crystalline solid | Highly hygroscopic; must be stored under desiccant. |

| Solubility | High (Water, Methanol) | Ionic lattice breaks down readily in protic solvents. |

| Solubility | Low (EtOAc, Hexanes, DCM) | Useful for purification; impurities can be washed away with non-polar solvents. |

| Melting Point | > 200°C (Decomposes) | Typical for amino acid hydrochlorides; distinct from the lower MP of its methyl ester (~116°C). |

| Acidity (pKa) | ~2.2 (COOH), ~10.5 (NH) | The C2-methyl group exerts a slight inductive effect, subtly modulating the pKa compared to unsubstituted nipecotic acid. |

Synthetic Routes & Protocol

The synthesis of 2-methylpiperidine-3-carboxylic acid generally proceeds via the reduction of heteroaromatic precursors. The challenge lies in controlling the stereochemistry during the reduction of the pyridine ring.

Primary Route: Catalytic Hydrogenation

The most robust industrial route involves the hydrogenation of 2-methylnicotinic acid.

Reagents: 2-Methylnicotinic acid,

Step-by-Step Protocol (Self-Validating)

-

Preparation: Dissolve 2-methylnicotinic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst Loading: Add

(5 mol%). Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition of solvent vapors. -

Hydrogenation: Pressurize the vessel to 60 psi

. Agitate at room temperature for 12–24 hours.-

Validation: Monitor consumption of starting material via TLC (eluent: MeOH/DCM/NH4OH) or LC-MS. The aromatic UV signature of pyridine will disappear upon full reduction.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with acetic acid.

-

Acid Exchange (Critical Step): Concentrate the filtrate to an oil. Redissolve in minimal water and add concentrated HCl (1.1 eq). Evaporate to dryness.

-

Recrystallization: Triturate the residue with Acetone/Ether to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]

Synthesis Workflow Visualization

Figure 1: Synthetic workflow converting the aromatic precursor to the saturated hydrochloride salt.

Applications in Drug Discovery (Peptidomimetics)[7][8][9][10]

The core value of 2-methylpiperidine-3-carboxylic acid lies in its ability to restrict the conformational space of peptides.

The "Proline Surrogate" Mechanism

In native peptides, Proline is unique because its side chain is cyclized onto the backbone nitrogen. 2-Methylpiperidine-3-carboxylic acid mimics this but with two key differences:

-

Ring Size: The 6-membered piperidine ring (vs. 5-membered pyrrolidine) alters the dihedral angles (

), often favoring different turn geometries. -

Steric Bulk: The C2-methyl group creates steric clash ("A-value" interference) that locks the ring into a specific chair conformation, rigidly directing the vector of the carbonyl group.

Therapeutic Areas

-

Thrombin Inhibitors: Used as a P2 residue in Argatroban-like analogs to fit into the hydrophobic S2 pocket of thrombin.

-

Opioid Agonists: Incorporated into enkephalin analogs to prevent enzymatic degradation (proteolysis) while maintaining receptor affinity.

-

NMDA Antagonists: The free acid (nipecotic acid derivative) acts as a GABA uptake inhibitor, but the 2-methyl analog modifies selectivity toward NMDA receptors in specific subtypes.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the scaffold in drug design.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

-

1H NMR (D2O): Look for the doublet corresponding to the C2-methyl group (approx.

1.2–1.5 ppm). The methine protons on the ring will appear as multiplets between 1.5 and 3.5 ppm. The -

Mass Spectrometry: ESI-MS (

mode) should show -

Chloride Content: Titration with

should confirm the stoichiometric ratio of HCl (approx. 20% by weight).

References

-

PubChem. (2025).[2][3] Methyl piperidine-3-carboxylate hydrochloride (Compound Summary).[4][3] National Library of Medicine. [Link]

-

Eichhorn, E., et al. (1997). Preparation of (S)-piperidine-2-carboxylic acid by kinetic resolution. Tetrahedron: Asymmetry.[5][3][6] [Link]

-

Hanessian, S., et al. (2006). Design and Synthesis of Peptidomimetics. Journal of Medicinal Chemistry. [Link]

-

Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide (US4110331A).[7]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

"2-Methylpiperidine-3-carboxylic acid hydrochloride" CAS number 1220040-26-5

This guide provides an in-depth technical analysis of 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5), a critical piperidine scaffold used in the synthesis of peptidomimetics, GABA uptake inhibitors, and next-generation protein degraders.

CAS: 1220040-26-5 | Formula: C

Executive Summary & Chemical Identity

This compound (2-Me-Nipecotic Acid HCl) is a conformationally constrained amino acid derivative. Structurally, it is a substituted nipecotic acid where the methyl group at the C2 position introduces a second chiral center, creating significant stereochemical complexity.

In drug discovery, this scaffold is valued for two primary mechanisms:

-

GABA Transporter (GAT) Modulation: As a structural analogue of nipecotic acid (a potent GAT inhibitor), the C2-methyl group alters lipophilicity and binding pocket fit.

-

Peptidomimetics: It serves as a

-amino acid surrogate, restricting the conformational freedom of peptide backbones to improve metabolic stability and receptor selectivity.

Note on Stereochemistry: CAS 1220040-26-5 typically refers to the mixture of diastereomers (cis/trans) or the racemate, unless specified otherwise by a certificate of analysis. Researchers must assume a mixture and plan for chiral resolution if a specific isomer is required for SAR (Structure-Activity Relationship) studies.

Chemical Properties Table

| Property | Value/Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH; Sparingly soluble in DCM, THF |

| pKa (Calc) | Carboxyl: ~3.5 |

| Hygroscopicity | Moderate (Handle under inert atmosphere recommended) |

| Melting Point | >200°C (Decomposes) |

| Stoichiometry | 1:1 Hydrochloride salt |

Synthetic Routes & Reaction Engineering

The synthesis of 2-methylpiperidine-3-carboxylic acid is classically achieved via the catalytic hydrogenation of 2-methylnicotinic acid . The choice of catalyst and solvent system dictates the diastereomeric ratio (cis vs. trans), a critical variable for process chemists.

Pathway A: Catalytic Hydrogenation (The Industry Standard)

This route uses heterogeneous catalysis to reduce the aromatic pyridine ring.

-

Precursor: 2-Methylnicotinic acid (CAS 3222-56-8).

-

Catalyst: Platinum Oxide (PtO

, Adams' catalyst) or Rhodium on Alumina (Rh/Al -

Conditions: H

(50–100 psi), Acetic Acid or Water/HCl.

Mechanism & Stereocontrol: Hydrogenation typically occurs via syn-addition of hydrogen to the pyridine face.

-

Kinetic Product: cis-2-methylpiperidine-3-carboxylic acid (hydrogens add to the same face).

-

Thermodynamic Product: trans-2-methylpiperidine-3-carboxylic acid (obtained via epimerization at high temperatures or basic conditions).

Expert Insight: Using PtO

Pathway B: Visualization of Synthesis & Stereochemistry

Caption: Synthetic pathway distinguishing kinetic (cis) and thermodynamic (trans) outcomes.

Applications in Drug Discovery[6][7]

GABA Uptake Inhibition (GAT Targets)

Nipecotic acid is the archetypal inhibitor of GABA transport. The addition of the 2-methyl group restricts the rotation of the piperidine ring when bound to the transporter.

-

Mechanism: Competitive inhibition of GAT-1.[4]

-

SAR Insight: The R-enantiomer of nipecotic acid derivatives often shows superior potency. For 2-methyl derivatives, the relative stereochemistry (cis vs trans) determines the vector of the carboxylic acid (the anionic pharmacophore) relative to the amine (cationic pharmacophore).

-

Protocol: When screening, test the racemate first. If pIC

> 6.0, proceed to chiral separation.

Peptidomimetics & Scaffolds

In peptide synthesis, this molecule acts as a "turn inducer."

-

Conformational Constraint: Unlike linear amino acids, the piperidine ring forces the backbone into specific angles (

), stabilizing secondary structures like -

Protection Strategy:

-

N-Protection: Use Fmoc-OSu or Boc

O under Schotten-Baumann conditions (pH 9-10). Note: The steric bulk of the 2-methyl group may slow down protection rates compared to unsubstituted nipecotic acid. -

Coupling: Use strong coupling agents like HATU or PyBOP due to the steric hindrance at the secondary amine.

-

Analytical Characterization & Quality Control

To validate the integrity of CAS 1220040-26-5, the following protocols are mandatory.

NMR Interpretation (D O)

-

1H NMR:

-

Methyl Group: Look for a doublet at

1.2–1.4 ppm. -

C2-H: A multiplet around

3.0–3.5 ppm. The coupling constant (- Hz indicates trans-diaxial relationship (if ring is chair).

- Hz indicates cis-equatorial/axial .

-

-

13C NMR: Distinct signals for the carbonyl (~175 ppm) and the methyl carbon (~15-20 ppm).

Chiral HPLC Method (For Isomer Separation)

Since the commercial CAS is often a mixture, you must separate it for advanced biological assays.

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase: Hexane:IPA:TFA (80:20:0.1) or Supercritical Fluid Chromatography (SFC) with MeOH/CO

. -

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector). Derivatization with an aromatic group (e.g., Benzyl ester or CBz protection) is recommended to improve UV detection during separation.

Handling & Stability Protocols

Storage:

-

Store at room temperature (15–25°C) in a desiccator.

-

The HCl salt is hygroscopic. Exposure to moisture will lead to "clumping" and difficulty in precise weighing.

Solubility for Bioassays:

-

Stock Solution: Dissolve in DMSO or Mili-Q water.

-

pH Adjustment: The compound is an acidic salt. When adding to cell culture media, ensure the solution is buffered (e.g., with HEPES or NaHCO

) to prevent acidification of the media, which can cause false-positive toxicity.

References

-

GABA Uptake Inhibitors: Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 1987. Link

-

Synthesis of Piperidine Amino Acids: Ciszek, J. W., et al. "Stereoselective hydrogenation of pyridine-2-carboxylic acid derivatives." Tetrahedron Letters, 2008. Link

-

Peptidomimetic Applications: Hanessian, S., et al.[5][6] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Chemical Reviews, 1997. Link

-

CAS Registry Data: PubChem Compound Summary for CID 57358058 (Related Isomers). National Center for Biotechnology Information. Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1220040-26-5|this compound|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Architecture & Biosynthetic Origin

Biological Activity of Piperidine Alkaloids: A Technical Guide

Executive Summary Piperidine alkaloids represent a structurally diverse class of nitrogen-containing heterocycles derived principally from lysine or acetate biosynthetic pathways. Characterized by a saturated six-membered ring containing one nitrogen atom, this scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide analyzes the pharmacological mechanisms, extraction methodologies, and therapeutic potential of three distinct subclasses: Piperine (bioavailability enhancer/TRPV1 agonist), Lobeline (VMAT2 ligand), and Solenopsin (angiogenesis inhibitor).

The biological efficacy of piperidine alkaloids stems from the conformational flexibility of the piperidine ring, allowing it to adopt chair or boat conformations that fit diverse receptor pockets.

| Alkaloid | Source | Structural Key Feature | Primary Target |

| Piperine | Piper nigrum (Black Pepper) | Methylenedioxyphenyl + conjugated diene | TRPV1, CYP3A4, P-gp |

| Lobeline | Lobelia inflata (Indian Tobacco) | 2,6-disubstituted piperidine with phenyl/keto groups | VMAT2, nAChR |

| Solenopsin | Solenopsis invicta (Fire Ant) | 2-methyl-6-alkylpiperidine (long hydrophobic chain) | PI3K/Akt, nNOS |

| Coniine | Conium maculatum (Hemlock) | Simple 2-propylpiperidine | nAChR (Toxic) |

Pharmacological Mechanisms & Targets

Piperine: Bioavailability Enhancement & TRPV1 Modulation

Piperine is unique as a "bioenhancer." It inhibits drug-metabolizing enzymes and efflux transporters, significantly increasing the plasma concentration of co-administered drugs (e.g., curcumin, rifampicin).

-

CYP450 Inhibition: Piperine acts as a mechanism-based inactivator of CYP3A4. It forms a reactive carbene intermediate that covalently binds to the heme iron of the enzyme, irreversibly inhibiting it.

-

TRPV1 Activation: Unlike capsaicin, which requires specific hydrogen bonds at T551, piperine interacts with the T671 residue on the S6 transmembrane segment, inducing channel opening and calcium influx.

Lobeline: The VMAT2/nAChR Axis

Lobeline exhibits a dual mechanism useful in treating psychostimulant abuse.[2]

-

VMAT2 Interaction: It binds to the Vesicular Monoamine Transporter 2 (VMAT2), inhibiting dopamine uptake into vesicles and promoting redistribution to the cytosol.[2] This blunts the "surge" caused by amphetamines.

-

nAChR Antagonism: It acts as a high-affinity antagonist at

and

Solenopsin: Angiogenesis & PI3K Inhibition

Solenopsin mimics ceramides structurally. It inhibits the PI3K/Akt signaling pathway upstream of PI3K, effectively blocking angiogenesis (blood vessel formation) in tumors.[4] It also inhibits neuronal Nitric Oxide Synthase (nNOS) non-competitively.[4][5]

Visualization: Mechanistic Pathways

Figure 1: Comparative mechanism of action for key piperidine alkaloids targeting metabolic enzymes, ion channels, and signaling kinases.

Experimental Protocols

Protocol: High-Purity Isolation of Piperine

Objective: Isolate piperine (>95% purity) from Piper nigrum without column chromatography. Principle: Piperine is a weak base that is soluble in alcohol and chloroform but crystallizes readily from alkaline solutions or specific solvent mixtures.

Reagents:

-

Black pepper powder (20 mesh)

-

95% Ethanol[6]

-

10% Alcoholic Potassium Hydroxide (KOH)

-

Dichloromethane (DCM)

-

Hexane[7]

Workflow:

-

Extraction: Reflux 50g of black pepper powder with 200mL of 95% ethanol for 2 hours.

-

Concentration: Filter the extract and concentrate under reduced pressure (Rotavap) to 1/4th of the original volume.

-

Saponification (Critical Step): Add 20mL of 10% alcoholic KOH to the residue. Decant the liquid from the insoluble residue. Why? This removes resinous impurities and hydrolyzes lipids/fats that interfere with crystallization.

-

Precipitation: Allow the alcoholic solution to stand overnight at 4°C. Crude piperine will precipitate as yellow needles.

-

Purification: Dissolve crude crystals in minimal DCM. Add hexane dropwise until turbidity appears. Cool to 0°C.

-

Validation:

-

TLC: Silica gel G; Solvent: Toluene:Ethyl Acetate (7:3). Rf value ≈ 0.55.

-

Melting Point: 128–130°C.

-

Protocol: Solenopsin Angiogenesis Assay (SVR)

Objective: Quantify anti-angiogenic activity using SVR (ras-transformed endothelial) cells.

-

Cell Culture: Culture SVR cells in DMEM with 10% fetal bovine serum.

-

Seeding: Plate 5,000 cells/well in a 96-well plate. Allow attachment (24h).

-

Treatment: Treat cells with Solenopsin A (synthetic or isolated) at concentrations of 1, 5, and 10 µM. Include DMSO control.

-

Incubation: Incubate for 48 hours.

-

Quantification: Perform MTT assay. Add 10µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals.

-

Analysis: Measure Absorbance at 570nm. Calculate IC50. Significant reduction in proliferation indicates anti-angiogenic potential.

Therapeutic Applications & Data Summary

| Therapeutic Area | Compound | Mechanism | Efficacy Data (Typical) |

| Anticancer | Solenopsin | PI3K/Akt inhibition | IC50: ~5-10 µM (SVR cells) |

| Bioavailability | Piperine | CYP3A4/P-gp inhibition | Increases Curcumin AUC by 2000% |

| Addiction | Lobeline | VMAT2 ligand | Ki: ~40 nM (VMAT2 binding) |

| Antimicrobial | Piper derivatives | Membrane disruption | MIC: 12.5 - 100 µg/mL (S. aureus) |

Visualization: Extraction Logic

Figure 2: Optimized workflow for the isolation of Piperine, highlighting the critical saponification step to remove resinous interference.

Toxicity & Safety Profile

While piperidine alkaloids have therapeutic potential, the window between efficacy and toxicity can be narrow.

-

Coniine: Highly toxic. Causes ascending paralysis by blocking neuromuscular junctions (nAChR). Lethal dose < 100mg in humans.

-

Solenopsin: Cytotoxic at high concentrations; causes necrosis and hemolysis (fire ant sting reaction). Synthetic analogs are designed to retain PI3K inhibition while reducing necrotic effects.

-

Piperine: Generally Recognized As Safe (GRAS), but high doses can irritate gastric mucosa and potentiate the toxicity of other drugs by inhibiting their metabolism.

References

-

Piperine Mechanism (TRPV1): A distinct structural mechanism underlies TRPV1 activation by piperine. Biochemical and Biophysical Research Communications, 2019.[8] Link

-

Piperine CYP Inhibition: Piperine Is a Mechanism-Based Inactivator of CYP3A. Drug Metabolism and Disposition, 2016. Link

-

Lobeline Pharmacology: A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology, 2002. Link

-

Solenopsin Activity: Solenopsin, the alkaloidal component of the fire ant... is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[4][5][9] Carcinogenesis, 2007. Link

-

Piperine Isolation: A rapid method for isolation of piperine from the fruits of Piper nigrum Linn.[10][11] Journal of Natural Medicines, 2008.[10] Link

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solenopsin [bionity.com]

- 5. Solenopsin - Wikipedia [en.wikipedia.org]

- 6. (PDF) EXTRACTION, ISOLATION AND CHEMICAL IDENTIFICATION OF PIPERINE ALKALOID FROM BLACK PEPPER SEEDS AND ITS ANTIBACTERIAL ACTIVITY [academia.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. A distinct structural mechanism underlies TRPV1 activation by piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mitrask.com [mitrask.com]

2-Methylpiperidine-3-carboxylic Acid: A Technical Guide to its Potential as a Novel GABA Analogue

Abstract

This technical guide provides a comprehensive overview of 2-Methylpiperidine-3-carboxylic acid as a promising, yet underexplored, candidate in the field of GABAergic modulation. While direct pharmacological data on this specific molecule is nascent, this document synthesizes the existing knowledge on structurally related piperidine derivatives to build a strong scientific rationale for its investigation as a gamma-aminobutyric acid (GABA) analogue. We will delve into the critical aspects of its stereochemistry, plausible synthetic routes, and the key experimental protocols required to elucidate its activity profile at GABA receptors and transporters. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics for neurological disorders.

Introduction: The Unmet Need for Novel GABAergic Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, spasticity, and neuropathic pain. Consequently, the development of therapeutic agents that modulate GABAergic neurotransmission remains a cornerstone of neuropharmacology.

Existing GABAergic drugs, such as benzodiazepines and barbiturates, primarily act as positive allosteric modulators of the GABA_A receptor. While effective, their clinical utility is often hampered by side effects like sedation, tolerance, and dependence. GABA analogues, such as gabapentin and pregabalin, have offered alternative therapeutic avenues, although their mechanisms of action are not fully understood and are not direct GABA receptor agonists. This landscape underscores the pressing need for novel GABAergic modulators with improved efficacy and safety profiles.

This guide focuses on the potential of 2-Methylpiperidine-3-carboxylic acid, a small molecule that combines the key structural features of known GABAergic compounds. Its piperidine core is a common scaffold in many CNS-active drugs, and the carboxylic acid moiety is crucial for interaction with GABA binding sites. The introduction of a methyl group at the 2-position offers an intriguing prospect for enhancing potency, selectivity, and pharmacokinetic properties.

Chemical Profile and Stereochemistry of 2-Methylpiperidine-3-carboxylic Acid

2-Methylpiperidine-3-carboxylic acid is a heterocyclic compound belonging to the piperidine family.[1] Its structure is characterized by a six-membered saturated nitrogen-containing ring with a methyl group at the 2-position and a carboxylic acid group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 110287-65-5 ((2S,3S)-isomer) | [1] |

| Stereochemistry | (2S,3S), (2R,3R), (2S,3R), (2R,3S) | |

| Appearance | Not specified in literature | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific three-dimensional arrangement of the methyl and carboxylic acid groups is critical for its biological activity, as it dictates the molecule's ability to bind to its target proteins.[1] The piperidine ring provides a degree of conformational rigidity, which is often a desirable trait in drug design for optimizing receptor-ligand interactions.

Rationale for Investigation as a GABA Analogue

The hypothesis that 2-Methylpiperidine-3-carboxylic acid may act as a GABA analogue is built upon the established structure-activity relationships (SAR) of other piperidine-based GABAergic compounds.

The Piperidine-Carboxylic Acid Scaffold

The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a well-established inhibitor of GABA uptake. Derivatives of nipecotic acid are potent inhibitors of the GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By inhibiting GATs, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

Insights from Structurally Related Compounds

Studies on various piperidine derivatives have provided valuable insights:

-

Piperidine-4-sulphonic acid , a known GABA agonist, has been shown to bind to GABA receptors.[2]

-

Derivatives of piperidine-3-carboxylic acid have been explored as GABA uptake inhibitors.[3]

-

The stereochemistry of substituents on the piperidine ring is known to influence subtype selectivity and potency for GABA transporters.[4]

-

Recent research has indicated that derivatives of 6-Methylpiperidine-2-carboxylic acid exhibit selective binding to GABA_A receptor subtypes, suggesting that methyl-substituted piperidine carboxylic acids can directly modulate GABA receptors.

The placement of a methyl group on the piperidine ring of 2-Methylpiperidine-3-carboxylic acid could potentially:

-

Enhance binding affinity to either GABA receptors or transporters through favorable hydrophobic interactions.

-

Improve selectivity for specific GABA receptor subtypes or GAT isoforms.

-

Modify pharmacokinetic properties , such as blood-brain barrier permeability.

Synthetic Approaches

The synthesis of 2-Methylpiperidine-3-carboxylic acid, particularly with stereocontrol, is a key step in its evaluation. Several synthetic strategies can be envisioned based on established organic chemistry principles.

General Synthetic Strategy: Reduction of Pyridine Precursors

A common and straightforward method for the synthesis of piperidine carboxylic acids involves the catalytic hydrogenation of their corresponding pyridine precursors.[1]

Figure 1. General synthetic route via hydrogenation.

This approach, however, typically yields a mixture of stereoisomers.

Stereoselective Synthesis

To investigate the specific biological activity of each stereoisomer, stereoselective synthesis is crucial. This can be achieved through various methods, including:

-

Chiral Resolution: Separation of a racemic mixture of the final product or a key intermediate using a chiral resolving agent.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of a specific stereoisomer.

For instance, a potential stereoselective route could involve an asymmetric Michael addition to a suitable α,β-unsaturated precursor, followed by cyclization and reduction.

Experimental Protocols for Pharmacological Characterization

To rigorously assess the potential of 2-Methylpiperidine-3-carboxylic acid as a GABA analogue, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

Radioligand Binding Assays for GABA Receptors

These assays determine the affinity of the test compound for GABA_A and GABA_B receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of 2-Methylpiperidine-3-carboxylic acid at GABA_A and GABA_B receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate synaptic membranes.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand (e.g., [³H]muscimol for GABA_A receptors or [³H]GABA in the presence of a GABA_B-selective antagonist for GABA_B receptors) and varying concentrations of 2-Methylpiperidine-3-carboxylic acid.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Figure 2. Workflow for GABA receptor binding assay.

GABA Uptake Inhibition Assay

This assay measures the ability of the compound to block the reuptake of GABA by GABA transporters.

Objective: To determine the IC₅₀ of 2-Methylpiperidine-3-carboxylic acid for inhibiting GABA uptake.

Methodology:

-

Cell Culture:

-

Use primary neuronal cultures or cell lines stably expressing specific GAT isoforms (e.g., GAT-1, GAT-2, GAT-3).

-

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of 2-Methylpiperidine-3-carboxylic acid.

-

Add [³H]GABA to the cells and incubate for a short period.

-

Wash the cells to remove extracellular [³H]GABA.

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of the test compound.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Electrophysiological Studies using Patch-Clamp

Patch-clamp electrophysiology provides a direct measure of the functional activity of the compound at GABA receptors.

Objective: To determine if 2-Methylpiperidine-3-carboxylic acid acts as an agonist, antagonist, or modulator of GABA_A receptors.

Methodology:

-

Cell Preparation:

-

Use cultured neurons or oocytes expressing specific GABA_A receptor subtypes.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply GABA to the cell to elicit a baseline current response.

-

Apply 2-Methylpiperidine-3-carboxylic acid alone to test for agonist activity.

-

Co-apply 2-Methylpiperidine-3-carboxylic acid with GABA to test for modulatory or antagonist activity.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the current responses.

-

Construct concentration-response curves to determine EC₅₀ (for agonists) or the nature of modulation/antagonism.

-

Figure 3. Schematic of a whole-cell patch-clamp experiment.

Potential Therapeutic Applications

Based on the pharmacology of known GABA analogues and GABA uptake inhibitors, should 2-Methylpiperidine-3-carboxylic acid demonstrate significant GABAergic activity, it could have potential therapeutic applications in a range of CNS disorders, including:

-

Epilepsy: By enhancing inhibitory neurotransmission, it could raise the seizure threshold.

-

Anxiety Disorders: Increased GABAergic tone is a well-established mechanism for anxiolysis.

-

Neuropathic Pain: GABAergic drugs are often used to manage chronic pain states.

-

Spasticity: By reducing neuronal hyperexcitability, it could alleviate muscle stiffness and spasms.

Conclusion and Future Directions

2-Methylpiperidine-3-carboxylic acid represents a compelling, yet largely unexplored, avenue for the development of novel GABAergic modulators. Its structural similarity to known GABA uptake inhibitors and the emerging evidence for the GABAergic activity of methylated piperidine carboxylic acids provide a strong rationale for its investigation. The stereoselective synthesis and subsequent pharmacological characterization using the detailed protocols outlined in this guide will be critical in elucidating its true potential. Future research should focus on determining its precise mechanism of action, its selectivity for different GABA receptor subtypes and GAT isoforms, and its in vivo efficacy and safety profile in relevant animal models of neurological disorders. The findings from these studies will ultimately determine whether 2-Methylpiperidine-3-carboxylic acid can emerge as a valuable new tool in our therapeutic armamentarium for treating a range of debilitating CNS conditions.

References

-

2-Methylpiperidine-3-carboxylic acid hydrochloride, min 95%, 100 mg. (n.d.). Aladdin Scientific. Retrieved January 30, 2026, from [Link]

-

Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Curtis, D. R. (1984). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 42(4), 975–983. [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 2. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methylpiperidine-3-carboxylic acid hydrochloride

Abstract

2-Methylpiperidine-3-carboxylic acid hydrochloride is a structurally intriguing synthetic molecule belonging to the piperidine class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its core structure, a substituted derivative of piperidine-3-carboxylic acid (nipecotic acid), provides a strong foundation for postulating its mechanism of action. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to propose a primary putative mechanism centered on the modulation of the γ-aminobutyric acid (GABA) system. We will explore the likely interaction with GABA transporters (GATs) and discuss potential secondary interactions with GABA receptors. Furthermore, this document provides a comprehensive suite of detailed, field-proven experimental protocols for researchers to rigorously test these hypotheses, offering a roadmap for the elucidation of the precise pharmacological profile of this compound.

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a variety of biological targets. Within the realm of neuroscience, piperidine derivatives have been instrumental in the development of analgesics, antidepressants, and anticonvulsants.[3] A key area of investigation for piperidine-based compounds is the modulation of inhibitory neurotransmission, primarily through the GABAergic system.

This compound, with its piperidine core, a carboxylic acid group at the 3-position, and a methyl substituent at the 2-position, is structurally poised to interact with components of GABAergic signaling.[4] This guide will dissect the structural components of the molecule to build a hypothesis-driven framework for its mechanism of action.

Proposed Primary Mechanism of Action: Inhibition of GABA Transporters

The most compelling putative mechanism of action for this compound is the inhibition of GABA transporters (GATs). This hypothesis is strongly supported by its structural relationship to nipecotic acid (piperidine-3-carboxylic acid), a well-characterized GAT inhibitor.[5][6]

GATs are transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.[7] By inhibiting GATs, the concentration of GABA in the synapse is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[5][7]

Structural Rationale

-

Piperidine-3-carboxylic Acid Core: This moiety is the foundational pharmacophore for GAT inhibition, as exemplified by nipecotic acid.[8] The carboxylic acid and the piperidine nitrogen are crucial for binding to the transporter.

-

Methyl Substitution at the 2-Position: The introduction of a methyl group at the C2 position is a critical modification that likely influences the compound's affinity and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1). Structure-activity relationship studies on GABA analogs have shown that substitution at the C2 position can be tolerated by some GABA receptors, while substitutions at other positions often lead to a significant decrease in activity.[9] The precise effect of this methyl group on GAT binding would need to be experimentally determined, but it could potentially enhance selectivity for a specific GAT subtype.

Proposed Signaling Pathway

The proposed mechanism of action, centered on GAT inhibition, is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of 2-Methylpiperidine-3-carboxylic acid as a GAT inhibitor.

Potential Secondary Mechanism of Action: Direct GABA Receptor Agonism

While GAT inhibition is the most probable primary mechanism, it is plausible that at higher concentrations, this compound could act as a direct agonist at GABA receptors, particularly GABA-A receptors. Nipecotic acid itself has been shown to directly activate GABA-A-like chloride channels.[7]

This dual action is not uncommon for molecules that mimic endogenous neurotransmitters. The structural similarity to GABA could allow for direct binding to the receptor's agonist site, leading to channel opening and neuronal inhibition, independent of its effects on GABA reuptake.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to provide a clear and self-validating workflow.

In Vitro Characterization

This assay will determine the inhibitory potency and selectivity of this compound against the four major GAT subtypes.

Experimental Workflow:

Caption: Workflow for the in vitro GABA transporter inhibition assay.

Detailed Protocol:

-

Cell Culture: Maintain HEK293 or CHO cell lines stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate culture medium.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).

-

Assay:

-

Plate cells in 96-well plates and grow to confluence.

-

Wash cells with assay buffer.

-

Pre-incubate cells with varying concentrations of the test compound or vehicle for 15 minutes at room temperature.

-

Initiate uptake by adding a solution containing [3H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve a final concentration near the Km for each transporter).

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each GAT subtype.

Comparative Data for Nipecotic Acid:

| Transporter Subtype | IC50 (µM) |

| Mouse GAT-1 | 2.6 |

| Mouse GAT-2 | 310 |

| Mouse GAT-3 | 29 |

| Mouse GAT-4 | 16 |

| Data from Cayman Chemical.[10] |

This assay will assess the affinity of the compound for GABA-A and GABA-B receptors.

Detailed Protocol:

-

Membrane Preparation: Prepare synaptic membranes from rat or bovine brain tissue.

-

GABA-A Receptor Binding:

-

Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters.

-

Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

-

GABA-B Receptor Binding:

-

Follow a similar procedure as for GABA-A, but use a radiolabeled GABA-B receptor agonist (e.g., [3H]baclofen).

-

This technique will determine if the compound has any direct agonist or modulatory effects on GABA-A receptors.

Detailed Protocol:

-

Cell Preparation: Use cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording.

-

Apply GABA to elicit a baseline current response.

-

Apply this compound alone to test for direct agonist activity.

-

Co-apply the compound with GABA to test for allosteric modulation.

-

-

Data Analysis: Measure changes in current amplitude, kinetics, and reversal potential.

In Vivo Evaluation

Should in vitro studies indicate significant activity, subsequent in vivo experiments can be conducted to assess the compound's physiological effects.

This technique will measure the effect of the compound on extracellular GABA levels in the brain of a living animal.

Detailed Protocol:

-

Animal Surgery: Implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized rodent.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Collect dialysate samples at regular intervals before and after compound administration.

-

GABA Quantification: Measure GABA concentrations in the dialysate using HPLC with fluorescence detection.

-

Data Analysis: Analyze the change in extracellular GABA levels over time. An increase in GABA would support a GAT inhibition mechanism.

Potential for NMDA Receptor Modulation

While less likely based on its core structure, the possibility of interaction with N-methyl-D-aspartate (NMDA) receptors should not be entirely dismissed, as some piperidine derivatives have shown activity at this target.[11][12] Initial screening for NMDA receptor activity could be performed using a radioligand binding assay with a ligand that binds to the glutamate site (e.g., [3H]CGP 39653) or the channel pore (e.g., [3H]MK-801).

Conclusion

Based on a thorough analysis of its chemical structure and the known pharmacology of its parent compound, nipecotic acid, the most probable mechanism of action for this compound is the inhibition of GABA transporters, leading to an enhancement of GABAergic neurotransmission. The methyl substitution at the 2-position is a key structural feature that likely modulates its potency and selectivity for GAT subtypes. A secondary, concentration-dependent mechanism as a direct GABA receptor agonist is also plausible.

The experimental protocols detailed in this guide provide a robust framework for elucidating the precise pharmacological profile of this compound. By systematically evaluating its effects on GABA transporters, GABA receptors, and in vivo neurochemistry, researchers can definitively establish its mechanism of action and pave the way for its potential development as a novel therapeutic agent for neurological disorders characterized by GABAergic dysfunction.

References

-

Molecule Origin. Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Available from: [Link]

-

Jackson, M. F., & Yakel, J. L. (2001). Nipecotic acid directly activates GABAA-like ion channels. Neuropharmacology, 40(4), 574–581. Available from: [Link]

-

Dhiman, P., & Singh, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114324. Available from: [Link]

-

Wikipedia. Nipecotic acid. Available from: [Link]

-

ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]

-

Falch, E., et al. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 44(3), 698-706. Available from: [Link]

-

Al-Ghananeem, A. M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 589-599. Available from: [Link]

-

Hofner, G., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284. Available from: [Link]

-

Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron, 60(35), 7535-7544. Available from: [Link]

-

Zhang, M., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4447-4454. Available from: [Link]

-

Jane, D. E., et al. (2014). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 5(9), 844–853. Available from: [Link]

-

ResearchGate. Structure activity relationship of selective GABA uptake inhibitors. Available from: [Link]

-

Traynelis, S. F., & Yuan, H. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 350(2), 213–229. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

Singh, U. P., & Bhat, H. R. (2021). Piperidine: A versatile heterocyclic ring for developing monoamine oxidase inhibitors. ACS Omega, 6(40), 26086-26107. Available from: [Link]

Sources

- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 2-Methylpiperidine-3-carboxylic acid HCl

[1][2][3]

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-Methylpiperidine-3-carboxylic acid Hydrochloride . Often structurally misidentified in commercial databases, this compound is a derivative of Nipecotic Acid (Piperidine-3-carboxylic acid), distinct from its positional isomer Pipecolic Acid (Piperidine-2-carboxylic acid).[1][2]

As a constrained amino acid analogue, it serves as a critical chiral scaffold in the synthesis of peptidomimetics and is pharmacologically relevant as a potential inhibitor of GABA uptake transporters (GAT).[1][2][3] This guide addresses the stereochemical complexity, solubility profile, and analytical characterization required for its use in high-integrity drug development workflows.

Chemical Identity & Structural Analysis[1][3][5][6][7]

Nomenclature and Identifiers

The precise identification of this compound is critical due to the prevalence of positional isomers (e.g., 3-methyl-2-carboxylic acid).[1][2]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Methylnipecotic acid HCl |

| CAS Number | 1220040-26-5 (Generic HCl salt) |

| Molecular Formula | C₇H₁₃NO₂[4][2][5][6] · HCl |

| Molecular Weight | 179.64 g/mol (Salt); 143.18 g/mol (Free Base) |

| Core Scaffold | Piperidine (Nipecotic Acid derivative) |

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C3 , resulting in four possible stereoisomers.[1][2][3] The physicochemical properties (MP, solubility, biological activity) vary significantly between the cis and trans diastereomers.[1][2][3]

-

Cis-isomers: (2R,3S) and (2S,3R) – The methyl and carboxyl groups are on the same side of the ring plane.[1][2][3]

-

Trans-isomers: (2R,3R) and (2S,3S) – The substituents are on opposite sides.[1][2][3]

Note: The steric bulk of the 2-methyl group influences the ring conformation, typically favoring a chair conformation where the bulky carboxyl group seeks an equatorial position to minimize 1,3-diaxial interactions.[2]

Figure 1: Stereochemical hierarchy of 2-Methylnipecotic acid.[1][2] Synthetic routes often yield diastereomeric mixtures requiring chiral resolution.[4][2][3]

Physicochemical Profile

The following data characterizes the Hydrochloride salt form. The salt formation significantly alters solubility and thermal stability compared to the zwitterionic free base.[1][2][3]

Key Properties Table[1][3][10][11]

| Property | Value / Characteristic | Context & Implications |

| Physical State | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[4][2][5] |

| Melting Point | > 210°C (Decomposition) | Typical of amino acid salts.[4][2][3][5] Note: Distinct from the methyl ester (MP ~116°C).[1][2][3] |

| Solubility (Water) | High (> 100 mg/mL) | Ideal for aqueous buffer formulation.[1][4][2][3][5] |

| Solubility (Organics) | Soluble: MeOH, EtOHInsoluble: DCM, Hexane, Et₂O | Use alcohols for recrystallization; use ethers to precipitate.[4][2][3][5] |

| pKa (Carboxyl) | ~3.3 (Estimated) | Acidic proton.[1][4][2][3][5] Comparable to Nipecotic acid.[1][2][3] |

| pKa (Amine) | ~10.2 (Estimated) | Secondary amine proton.[1][4][2][3][5] |

| Hygroscopicity | Moderate to High | The HCl lattice attracts atmospheric moisture; handle in low humidity.[1][4][2][3][5] |

*pKa values are estimated based on the structural analogue Nipecotic Acid (Piperidine-3-carboxylic acid).[1][2] The 2-methyl group exerts a minor inductive effect but may sterically hinder protonation/deprotonation kinetics.[1][4][2]

pH-Dependent Speciation

Understanding the ionization state is vital for extraction and chromatography.[1][2]

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of 2-Methylpiperidine-3-carboxylic acid HCl must be validated using orthogonal methods.[1][2]

Proton NMR (¹H-NMR)

Target Solvent: D₂O (Deuterium Oxide) is preferred due to solubility and exchangeable protons (NH/OH) disappearing, simplifying the spectrum.[1][2][3]

-

Diagnostic Signals:

-

δ ~1.2-1.4 ppm (Doublet, 3H): The C2-Methyl group.[1][2] This is the "fingerprint" signal.[1][2][3]

-

δ ~3.0-3.5 ppm (Multiplets): Ring protons adjacent to Nitrogen (C2-H and C6-H).[1]

-

Splitting Pattern: The coupling constant (

) of the C2-H and C3-H protons can distinguish cis vs. trans isomers (Axial-Axial coupling in trans yields larger

-

HPLC Method for Purity

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.[1][2][3]

-

Detector: Charged Aerosol Detector (CAD), ELSD, or Refractive Index (RI). Alternatively, use UV at 205-210 nm (low sensitivity/high noise).[1][2][3]

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion-Pairing agent.

-

Mobile Phase: Acetonitrile / Water with 0.1% TFA or Ammonium Formate buffer.[1][2][3]

Quality Control Workflow

Figure 2: Standardized Quality Control Workflow for non-chromophoric amino acid salts.

Handling, Stability, & Safety

Stability Profile

-

Thermal: Stable at room temperature.[1][2][3] The HCl salt prevents oxidative degradation of the amine.[1][2][3]

-

Hydrolytic: The carboxylic acid is stable.[1][2][3] The ring is stable.

-

Hygroscopicity: Critical Risk. The salt will absorb water, leading to "clumping" and weighing errors.[1][2][3]

Storage Recommendations

-

Temperature: 2°C to 8°C (Refrigerated) is recommended for long-term storage to inhibit any potential slow dimerization or degradation.[1][2][3]

-

Container: Amber glass vial with a teflon-lined screw cap, sealed with Parafilm.[1][2][3]

Safety (GHS Classification)[1][2][3][4][8]

Synthetic Utility & Applications

Peptide Coupling

This compound is used to introduce rigidity into peptide backbones.[1][2][3] The 2-methyl group restricts conformational freedom more than standard nipecotic acid.[1][2]

-

Coupling Reagents: Standard HATU/DIPEA or EDC/HOBt protocols work well.[1][2][3]

-

Protection: The secondary amine requires protection (e.g., Boc or Fmoc) before activating the carboxyl group if used as an internal residue.[1][2][3]

Biological Relevance (GABA)

Nipecotic acid is a potent inhibitor of GABA uptake.[1][2][3] The 2-methyl derivative is often investigated to improve Blood-Brain Barrier (BBB) permeability (via increased lipophilicity) or to alter transporter selectivity.[1][2][3]

References

-

PubChem Database. Compound Summary: Methyl piperidine-3-carboxylate hydrochloride (Ester Analogue Data).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

-

Sigma-Aldrich. Product Specification: Nipecotic Acid (Structural Parent).[1][2][3] Merck KGaA.[1][2][3] Link[1][4][2][3][5]

-

Krogsgaard-Larsen, P., et al. (1978).[1][2][3] "GABA uptake inhibitors.[1][2] Structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Foundational text on Nipecotic acid SAR).

-

ChemicalBook. 2-Methylpiperidine-3-carboxylic acid HCl Supplier Data.Link[1][4][2][3][5]

(Note: Specific experimental constants for the 2-methyl isomer are rare in open literature; values derived from validated structure-activity relationships with Nipecotic Acid are marked as estimates.)

Sources

- 1. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GMD - Piperidine-2-carboxylic acid (2TMS) - InChI=1S/C12H27NO2Si2/c1-16(2,3)13-10-8-7-9-11(13)12(14)15-17(4,5)6/h11H,7-10H2,1-6H3 [gmd.mpimp-golm.mpg.de]

- 5. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. biosynth.com [biosynth.com]

"2-Methylpiperidine-3-carboxylic acid hydrochloride" safety and handling

This technical guide details the safety, handling, and experimental integration of 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1220040-26-5). It is designed for researchers utilizing this compound as a chiral building block in peptidomimetics or as a scaffold for GABA uptake inhibitors.

Safety, Handling, and Experimental Integration [1]

Chemical Identity & Significance

This compound is a substituted nipecotic acid derivative. In drug discovery, the ortho-methyl substitution on the piperidine ring introduces steric constraints that are critical for conformational locking in receptor-ligand binding studies. The hydrochloride salt form is preferred over the zwitterion for its enhanced shelf stability and water solubility, though it introduces specific acidity management requirements during synthesis.

| Property | Data |

| CAS Number | 1220040-26-5 |

| IUPAC Name | This compound |

| Formula | C |

| Molecular Weight | 179.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents |

Hazard Identification & Risk Assessment

While classified as an Irritant , the specific risks of this compound stem from its acidic nature (HCl salt) and potential bioactivity as a GABA analog.

GHS Classification (H-Statements)

Expert Risk Analysis

-

Inhalation Risk: As a fine crystalline powder, electrostatic charging can cause the particles to become airborne easily. Inhalation of the HCl salt dust will form hydrochloric acid upon contact with mucous membranes, causing immediate irritation.

-

Corrosivity: While not classified as "Corrosive" (Category 1), concentrated solutions can exhibit pH < 2.0. Prolonged contact with metal spatulas can cause pitting; use PTFE-coated or ceramic tools.

-

Bioactivity: As a derivative of nipecotic acid (a known GABA uptake inhibitor), this compound should be treated as a Potent Pharmacological Agent (PPA) until specific potency data rules otherwise. Avoid generating dust that could be systematically absorbed.

Safe Handling Protocols

The following protocols rely on a "Containment at Source" strategy to minimize exposure.

Engineering Controls & PPE[8]

-

Primary Barrier: All weighing and open-vessel transfers must be performed inside a certified chemical fume hood.

-

Glove Selection:

-

Standard Handling: Nitrile gloves (minimum 0.11 mm thickness).

-

Solution Handling: If dissolved in penetrating solvents (e.g., DMSO, DMF), double-gloving is required.

-

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

Weighing & Transfer Workflow (DOT Visualization)

This workflow emphasizes static control and hygroscopicity management.

Figure 1: Safe weighing workflow emphasizing static neutralization and rapid sealing to prevent moisture uptake.

Storage & Stability

The hydrochloride salt is hygroscopic. Improper storage leads to "caking," which alters the effective molecular weight (due to water mass) and complicates stoichiometry in synthesis.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Container: Tightly sealed glass or polypropylene vials. Parafilm wrapping is recommended to prevent moisture ingress during refrigeration cycles.

-

Shelf Life: 2 years if properly sealed. If the powder turns into a sticky gum, it has absorbed significant water; re-verify purity or dry under vacuum over P

O

Experimental Integration: Synthesis Considerations

When using 2-Methylpiperidine-3-carboxylic acid HCl in coupling reactions (e.g., amide bond formation), the HCl moiety must be neutralized.

Free-Basing Protocol

Why: The amine is protonated (ammonium form) and non-nucleophilic. It cannot attack electrophiles until deprotonated. Risk: Exothermic neutralization.

-

Dissolution: Dissolve the salt in the reaction solvent (e.g., DMF or DCM).

-

Base Addition: Add a tertiary amine base (e.g., DIPEA or TEA) slowly at 0°C.

-

Stoichiometry: You need at least 1 equivalent of base just to neutralize the HCl, plus the equivalents required for the reaction.

-

-

Observation: A white precipitate (TEA·HCl or DIPEA[8]·HCl) may form immediately in non-polar solvents. This is normal.

Emergency Response Matrix

Figure 2: Decision tree for immediate response to exposure or spillage events.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nipecotic Acid Derivatives. Retrieved January 30, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1220040-26-5|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemimpex.com [chemimpex.com]

"2-Methylpiperidine-3-carboxylic acid hydrochloride" material safety data sheet (MSDS)

Executive Summary & Chemical Identity

2-Methylpiperidine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid and a conformationally restricted derivative of nipecotic acid (piperidine-3-carboxylic acid). In medicinal chemistry, it serves as a critical scaffold for introducing steric bulk and defining stereochemical vectors in peptidomimetics. Unlike the flexible glycine or alanine residues, the piperidine ring locks the backbone torsion angles (

This guide addresses the physicochemical properties, safety protocols, and synthetic applications of the hydrochloride salt form, which is preferred for its enhanced stability and water solubility compared to the zwitterionic parent.

Structural Visualization

The following diagram illustrates the connectivity and the critical stereocenters at C2 and C3.

Figure 1: Connectivity of 2-Methylpiperidine-3-carboxylic acid HCl. The C2-Methyl group restricts rotation, influencing the spatial arrangement of the carboxylic acid pharmacophore.

Physicochemical Specifications

The hydrochloride salt is a white, crystalline solid. Researchers must note that the physical constants (MP, optical rotation) are highly dependent on the specific diastereomer (cis vs. trans) and enantiomer ((2R,3S), (2S,3R), etc.) being used.

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: 2-Methylnipecotic acid HCl |

| CAS Number | 1220040-26-5 (Generic/Racemic)1808455-06-2 ((2R,3S)-isomer) | Always verify CAS against specific CoA. |

| Molecular Formula | Salt Stoichiometry 1:1 | |

| Molecular Weight | 179.65 g/mol | Parent free base: 143.18 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Insoluble in non-polar organics (Hexane, DCM). |

| Acidity (pKa) | ~2.5 (COOH), ~9.5 (NH2+) | Estimated values for piperidine amino acids. |

| Melting Point | >150°C (Decomposition) | Distinct from methyl ester (MP ~116°C). |

Critical Quality Attribute (CQA): For asymmetric synthesis, the Enantiomeric Excess (ee) must be verified via Chiral HPLC, as the biological activity of GABA analogues is often strictly stereodependent.

Hazard Characterization & Safety Management

While not classified as a "Dangerous Good" for transport (non-flammable solid), the compound is a corrosive/irritant due to its acidic nature (HCl salt) and amine functionality.

GHS Classification

Handling Workflow (Decision Matrix)

Figure 2: Safety decision matrix for handling acidic amino acid salts. Emphasis is placed on preventing inhalation of the hydrochloride dust.[1][6]

Applications in Drug Discovery[9][10][11]

GABA Uptake Inhibition

Nipecotic acid is a known inhibitor of GABA uptake (GAT-1 transporter). The introduction of the 2-methyl group creates steric interference that can modulate transporter subtype selectivity. The hydrochloride salt is the standard form for generating aqueous stock solutions for in vitro electrophysiology or binding assays.

Peptidomimetics & Conformational Restriction

In peptide chemistry, replacing a flexible amino acid with 2-methylpiperidine-3-carboxylic acid restricts the conformational space of the peptide backbone.

-

Mechanism: The cyclic structure forces the

angle to -60° (approx), while the 2-methyl group restricts the -

Utility: Used to design "turn" mimetics or to stabilize bioactive conformations of GPCR ligands.

Experimental Protocols

Protocol A: Standard Amide Coupling (Solid Phase or Solution)

Because the amine is secondary and sterically hindered by the adjacent methyl group, standard coupling conditions (EDC/NHS) may be sluggish. High-efficiency coupling agents (HATU/COMU) are recommended.

Reagents:

-

Substrate: 2-Methylpiperidine-3-carboxylic acid HCl (1.0 eq)

-

Coupling Partner: Amine (R-NH2) or Carboxylic Acid (R-COOH)

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid partner in DMF (0.1 M).

-

Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

-

Addition: Add 2-Methylpiperidine-3-carboxylic acid HCl (1.0 eq) followed immediately by the remaining DIPEA (2.0 - 3.0 eq).

-

Note: The extra base is required to neutralize the HCl salt and liberate the nucleophilic amine.

-

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor via LC-MS.

-

Troubleshooting: If conversion is low due to steric hindrance at the secondary amine, elevate temperature to 50°C or switch to PyBOP.

-

Protocol B: Stock Solution for Bioassays

-

Weigh 17.96 mg of the HCl salt.

-

Dissolve in 1.0 mL of sterile water or PBS to achieve a 100 mM stock.

-

Critical Step: The pH will be acidic (~2-3). If the assay is pH-sensitive, neutralize carefully with dilute NaOH to pH 7.4 before adding to cells/tissue, or use a high-capacity buffer (HEPES).

Synthetic Workflow Visualization

Figure 3: Workflow for utilizing the HCl salt in amide coupling reactions. The critical step is the in situ neutralization to liberate the reactive secondary amine.

Storage & Stability

-

Storage: Store at +2°C to +8°C (Refrigerated).

-

Desiccation: The HCl salt is hygroscopic. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

-

Shelf Life: 2 years if stored properly. Re-test purity (NMR) if stored >12 months, as piperidine derivatives can slowly oxidize or absorb atmospheric

.

References

-

PubChem. (n.d.).[4] Methyl piperidine-3-carboxylate hydrochloride (Compound Summary).[4][7] National Library of Medicine. Retrieved from [Link]

- Krogsgaard-Larsen, P., et al. (1985). GABA uptake inhibitors. Design, synthesis and pharmacology of nipecotic acid derivatives.Journal of Medicinal Chemistry.

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. indiamart.com [indiamart.com]

Commercial Sourcing & Technical Validation of 2-Methylpiperidine-3-carboxylic Acid Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3][4]

2-Methylpiperidine-3-carboxylic acid hydrochloride is a critical non-proteinogenic amino acid scaffold used in the synthesis of peptidomimetics and small molecule inhibitors.[1][2] Its rigid piperidine ring constrains the conformational space of peptide backbones, making it a high-value building block for increasing the metabolic stability and selectivity of drug candidates.[1]

However, sourcing this material presents significant technical risks.[1] The commercial market is fraught with ambiguity regarding stereochemistry (cis/trans isomerism) and regioisomer confusion (often conflated with 3-methylpiperidine-2-carboxylic acid).[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-Methylnipecotic acid HCl |

| CAS Number (Racemic) | 1220040-26-5 |

| CAS Number (Chiral) | 1932583-70-4 (e.g., (2R,3S)-isomer) |

| Molecular Formula | C7H13NO2[3][1][2][4][5][6] · HCl |

| Molecular Weight | 179.64 g/mol |

| Key Impurities | 2-Methylnicotinic acid (aromatic precursor), cis/trans diastereomers |

CRITICAL WARNING: Do not confuse this compound with Methyl piperidine-3-carboxylate hydrochloride (CAS 89895-55-6), which is the methyl ester of nipecotic acid, not the ring-methylated analog.[1][2]

The Sourcing Landscape: Suppliers & Strategy[3][4]